2-(Difluoromethyl)pyrrolidine
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Overview
Description
2-(Difluoromethyl)pyrrolidine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrrolidine typically involves the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. One common method includes the N-alkylation of pyrrolidine with ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted under specific conditions, often involving electron-withdrawing substituents.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous conditions with an electron-withdrawing group to stabilize the intermediate.
Substitution: Requires specific reagents that can facilitate the replacement of the difluoromethyl group.
Major Products:
Hydrolysis: Leads to the formation of pyrrolidine derivatives with modified functional groups.
Substitution: Results in the formation of new compounds with different substituents replacing the difluoromethyl group.
Scientific Research Applications
2-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrrolidine
- 3-(Difluoromethyl)pyrrolidine
- 4-(Difluoromethyl)pyrrolidine
Comparison: 2-(Difluoromethyl)pyrrolidine is unique due to the specific positioning of the difluoromethyl group on the pyrrolidine ring. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2 |
InChI Key |
BRJUDDAYKBMPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(F)F |
Origin of Product |
United States |
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